Chiral Identity and Optical Activity: Racemic (CAS 15028-40-7) vs. D-Enantiomer (CAS 19883-41-1)
CAS 15028-40-7 is the racemic mixture, exhibiting no net optical rotation, which is a defining characteristic distinguishing it from the D-enantiomer (CAS 19883-41-1) that shows a specific rotation of [α]20/D −118° (c = 1 in H₂O) . This physical property is a direct consequence of its 1:1 mixture of stereoisomers .
| Evidence Dimension | Optical Activity (Specific Rotation) |
|---|---|
| Target Compound Data | [α]20/D = 0° |
| Comparator Or Baseline | D-(-)-2-Phenylglycine methyl ester hydrochloride (CAS 19883-41-1): [α]20/D = −118° (c = 1 in H₂O) |
| Quantified Difference | Δ[α] = −118° |
| Conditions | Polarimetry, c = 1 in H₂O |
Why This Matters
This quantifies the absolute stereochemical difference, essential for procurement decisions in asymmetric synthesis or when using stereospecific enzymes.
